4-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)butanamide
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Overview
Description
4-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)butanamide: is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a benzylsulfonyl group attached to a butanamide moiety, which is further linked to a difluorobenzo[d]thiazol-2-yl group. The presence of fluorine atoms and sulfur in its structure makes it particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)butanamide typically involves multiple steps, starting with the preparation of the core benzo[d]thiazole structure. One common approach is to start with 4,6-difluorobenzo[d]thiazol-2-ylamine as the precursor. The sulfonyl group can be introduced through a sulfonylation reaction using benzyl chloride and a suitable base.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfur atom in the benzo[d]thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The fluorine atoms can be reduced to hydrogen atoms, altering the compound's properties.
Substitution: : The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used for reduction reactions.
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of compounds with reduced fluorine content.
Substitution: : Formation of amides or esters, depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : Its unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: : Potential use in drug discovery and development, particularly in targeting specific biological receptors or enzymes.
Industry: : Application in material science for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 4-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)butanamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-(benzylsulfonyl)-N-(benzo[d]thiazol-2-yl)butanamide: : Similar structure but without fluorine atoms.
4-(benzylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)butanamide: : Only one fluorine atom present.
Uniqueness
The presence of two fluorine atoms in the benzo[d]thiazole ring of 4-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)butanamide makes it unique compared to similar compounds. This structural difference can significantly impact its chemical reactivity and biological activity.
Properties
IUPAC Name |
4-benzylsulfonyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O3S2/c19-13-9-14(20)17-15(10-13)26-18(22-17)21-16(23)7-4-8-27(24,25)11-12-5-2-1-3-6-12/h1-3,5-6,9-10H,4,7-8,11H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMACANOOYOZTMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCCC(=O)NC2=NC3=C(C=C(C=C3S2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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